molecular formula C18H17FN2O4S B6168421 N-[5-(ethanesulfonyl)-2-methoxyphenyl]-5-(3-fluorophenyl)-1,3-oxazol-2-amine CAS No. 681003-30-5

N-[5-(ethanesulfonyl)-2-methoxyphenyl]-5-(3-fluorophenyl)-1,3-oxazol-2-amine

Cat. No.: B6168421
CAS No.: 681003-30-5
M. Wt: 376.4
InChI Key:
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Description

N-[5-(ethanesulfonyl)-2-methoxyphenyl]-5-(3-fluorophenyl)-1,3-oxazol-2-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an oxazole ring, a fluorophenyl group, and an ethanesulfonyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(ethanesulfonyl)-2-methoxyphenyl]-5-(3-fluorophenyl)-1,3-oxazol-2-amine typically involves multiple steps, starting from readily available precursors. The process may include the following steps:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate starting materials under controlled conditions.

    Introduction of the fluorophenyl group: This step may involve substitution reactions using fluorinated reagents.

    Attachment of the ethanesulfonyl group: This can be done through sulfonylation reactions using ethanesulfonyl chloride or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-[5-(ethanesulfonyl)-2-methoxyphenyl]-5-(3-fluorophenyl)-1,3-oxazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[5-(ethanesulfonyl)-2-methoxyphenyl]-5-(3-fluorophenyl)-1,3-oxazol-2-amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(ethanesulfonyl)-2-methoxyphenyl]-5-(3-fluorophenyl)-1,3-oxazol-2-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(methylsulfonyl)-2-methoxyphenyl]-5-(3-fluorophenyl)-1,3-oxazol-2-amine
  • N-[5-(ethanesulfonyl)-2-methoxyphenyl]-5-(4-fluorophenyl)-1,3-oxazol-2-amine

Uniqueness

N-[5-(ethanesulfonyl)-2-methoxyphenyl]-5-(3-fluorophenyl)-1,3-oxazol-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

681003-30-5

Molecular Formula

C18H17FN2O4S

Molecular Weight

376.4

Purity

95

Origin of Product

United States

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